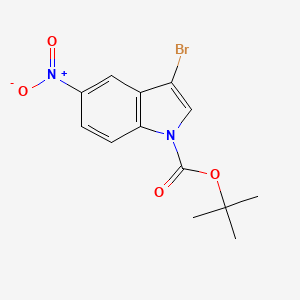

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-bromo-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-6-8(16(18)19)4-5-11(9)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJARBZJMYYOONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654339 | |

| Record name | tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-31-8 | |

| Record name | tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preliminary Note on Chemical Identification: The initial query for this guide specified CAS Number 914349-31-8. Our comprehensive analysis has determined this CAS number corresponds to tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate, a chemical intermediate with limited data available for an in-depth guide. The substantial body of scientific literature pertinent to a potent, selective agonist fitting the user's implicit requirements for a technical guide overwhelmingly points to GSK1016790A , associated with CAS Number 942206-85-1 . Therefore, this guide will focus exclusively on GSK1016790A to provide the detailed, actionable insights required by the target audience.

Introduction: Elucidating the Role of GSK1016790A in Cellular Signaling

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a multitude of physiological processes, acting as a sensor for physical and chemical stimuli such as mechanical stress, temperature, and osmolarity.[1][2] Its involvement in cellular functions ranging from vasodilation to inflammatory responses has made it a significant target in drug discovery and development.[3][4] GSK1016790A has emerged as an indispensable pharmacological tool for these investigations.[4][5] It is a novel, potent, and highly selective small-molecule agonist of the TRPV4 channel.[6][7]

This technical guide provides a detailed overview of GSK1016790A, consolidating its chemical properties, mechanism of action, associated signaling pathways, and established experimental protocols. The insights herein are designed to empower researchers to effectively utilize this compound in their exploration of TRPV4-mediated biology and its therapeutic potential.

Core Properties and Structure of GSK1016790A

A thorough understanding of the physicochemical properties of GSK1016790A is fundamental to its correct handling, storage, and application in experimental settings.

Chemical Identity and Structure

GSK1016790A is a complex synthetic molecule with the IUPAC Name N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide.[8] Its structure is key to its high-affinity binding and activation of the TRPV4 channel.

-

Chemical Formula: C28H32Cl2N4O6S2[9]

-

CAS Number: 942206-85-1[9]

-

SMILES: CC(C)CC(=O)N3CCN(CC3)C(=O)NS(=O)(=O)c4ccc(Cl)cc4Cl

-

InChIKey: IVYQPSHHYIAUFO-VXKWHMMOSA-N[10]

Physicochemical and Handling Data

The solubility and stability of GSK1016790A are critical for preparing stock solutions and ensuring experimental reproducibility.

| Property | Value | Source(s) |

| Physical Appearance | Crystalline solid | [10] |

| Purity | ≥97-98% (HPLC) | [9] |

| Solubility | Soluble in DMSO (≥50.4 mg/mL), Ethanol (≥26.3 mg/mL). Insoluble in water. | [11][12] |

| Storage | Store as a solid at -20°C for up to 3 years. Store in solvent at -80°C for up to 1 year. Avoid long-term storage of aqueous solutions. | [11] |

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A functions as a highly potent agonist of the TRPV4 ion channel.[7] Its primary mechanism involves binding to the channel, which induces a conformational change that opens its pore, leading to a rapid and significant influx of cations, particularly Ca2+, into the cell.[7][13] This elevation of intracellular calcium ([Ca2+]i) is the initial trigger for a cascade of downstream signaling events.[2]

The potency of GSK1016790A is remarkably high, with reported EC50 values in the low nanomolar range, demonstrating its superior efficacy compared to older agonists like 4α-PDD.[7]

| Cell Line / System | Species | EC50 Value | Source(s) |

| HEK cells expressing TRPV4 | Human | 2.1 nM | [7] |

| HEK cells expressing TRPV4 | Mouse | 18 nM | [7] |

| Choroid plexus epithelial cells (CPECs) | N/A | 34 nM | [7] |

This compound exhibits high selectivity for TRPV4, with no significant activity reported at other TRP channels like TRPM8 and TRPA1 at concentrations up to 20 μM. This specificity is crucial for attributing observed physiological effects directly to the activation of TRPV4.

Key Signaling Pathways and Cellular Responses

The activation of TRPV4 by GSK1016790A initiates a diverse array of signaling pathways that regulate critical cellular functions. The primary event is a robust increase in intracellular Ca2+, which then engages various calcium-dependent enzymes and transcription factors.[2]

Endothelial Nitric Oxide Synthase (eNOS) Activation and Vasodilation

In vascular endothelial cells, GSK1016790A-induced Ca2+ influx is a key signal for the activation of endothelial nitric oxide synthase (eNOS).[1] This occurs partially through the CaMKK/AMPK pathway, leading to the phosphorylation of eNOS at its activating site (Ser1177).[1] Activated eNOS produces nitric oxide (NO), a potent vasodilator.[14] This mechanism underlies the ability of GSK1016790A to cause marked decreases in systemic and pulmonary vascular resistance.[7][14]

Caption: GSK1016790A-induced eNOS activation pathway.

Regulation of TRPV4 Channel Trafficking

Prolonged stimulation with GSK1016790A leads to a dynamic regulation of the TRPV4 channel's presence on the plasma membrane.[2][6] Studies have shown that GSK1016790A induces the endocytosis (internalization) of TRPV4 channels.[2][15] This process serves as a negative feedback mechanism to modulate the cellular response. This trafficking is controlled by a complex signaling network involving Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[2][4] Inhibition of these pathways has been shown to prevent the internalization of the channel, thereby prolonging its activity at the cell surface.[2]

Caption: Signaling pathways controlling GSK1016790A-induced TRPV4 endocytosis.

Applications in Research and Drug Development

The high potency and selectivity of GSK1016790A make it an invaluable tool for interrogating the function of TRPV4 in health and disease.

-

Cardiovascular Research: GSK1016790A is used to study endothelium-dependent vasodilation and vascular permeability.[14][16] Research has shown that its activation of TRPV4 can inhibit TNF-α-induced monocyte adhesion to endothelial cells and reduce atherosclerotic plaque formation in animal models, suggesting a therapeutic potential for atherosclerosis.[1][3]

-

Neuroscience: The compound is used to investigate the role of TRPV4 in neurons and glial cells, including its contribution to neurological outcomes after intracerebral hemorrhage.[17]

-

Urology: GSK1016790A has been instrumental in demonstrating the role of TRPV4 in urinary bladder function, where its activation induces bladder contraction and hyperactivity.[18]

-

Cancer Biology: Emerging research indicates that activating TRPV4 with GSK1016790A can help normalize tumor vasculature, potentially improving the efficacy of cancer therapies.[19]

Experimental Protocol: In Vitro Calcium Imaging

This protocol provides a validated workflow for measuring GSK1016790A-induced intracellular calcium changes in a cell line expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells).

Causality and Validation

The rationale for this protocol is to directly measure the primary functional consequence of TRPV4 activation: calcium influx. The protocol includes negative controls (non-transfected cells) and antagonist controls (e.g., HC067047) to ensure that the observed Ca2+ signal is specifically mediated by GSK1016790A acting on TRPV4. This self-validating system confirms the on-target activity of the compound.

Step-by-Step Methodology

-

Cell Preparation:

-

Plate TRPV4-expressing cells (e.g., HUVECs or HEK293-TRPV4) and a non-transfected control cell line onto 96-well black-walled, clear-bottom plates.

-

Culture cells until they reach 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) containing a calcium-sensitive dye (e.g., 2.5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.01%) to aid dye solubility.[2][20]

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at room temperature or 37°C, protected from light.[20]

-

-

Compound Preparation:

-

Prepare a concentrated stock solution of GSK1016790A (e.g., 10 mM) in DMSO.

-

On the day of the experiment, perform serial dilutions in HBSS to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).[13] Ensure the final DMSO concentration in the assay does not exceed 0.1%.

-

-

Calcium Measurement:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well. For antagonist control wells, add the TRPV4 antagonist (e.g., HC067047) and incubate for 15-20 minutes prior to measurement.[5]

-

Place the plate into a fluorescent plate reader (e.g., FlexStation) or onto the stage of a fluorescence microscope equipped for live-cell imaging.

-

Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

-

Add the prepared GSK1016790A dilutions to the wells.

-

Record the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission intensity at ~520 nm following excitation at ~490 nm. The response is typically rapid, peaking within minutes.[5][6]

-

-

Data Analysis:

-

Convert fluorescence ratios or intensity values to intracellular calcium concentrations ([Ca2+]i) using established calibration methods, or present data as a change in fluorescence (ΔF/F0).

-

Plot the peak response against the log of the GSK1016790A concentration to generate a dose-response curve and calculate the EC50 value.

-

References

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (n.d.). Oncotarget. [Link]

-

Xu, S., Liu, B., Yin, M., Koroleva, M., Mastrangelo, M., Ture, S., Morrell, C. N., Zhang, D. X., Fisher, E. A., & Jin, Z. G. (2016). A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. Oncotarget, 7(25), 37622–37635. [Link]

-

Chemical structure of the TRPV4 channel activator GSK1016790A. (n.d.). ResearchGate. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (2016). Impact Journals. [Link]

-

(PDF) A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (n.d.). ResearchGate. [Link]

-

A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis. (2016). Mount Sinai Scholars Portal. [Link]

-

Jin, M., Wu, Z., Chen, L., Jaimes, J., Collins, D., Walters, E. T., & Weng, H. R. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. [Link]

-

Al-Khadra, A., Baratchi, S., Tovar-Lopez, F. J., Khoshmanesh, F., Nasabi, M., Saifzadeh, S., Mitchell, A., & McIntyre, P. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. [Link]

-

TRPV4 activation with GSK1016790A decreases trans-endothelial... (n.d.). ResearchGate. [Link]

-

Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. (n.d.). UTMB Research Experts. [Link]

-

Pankey, E. A., Zsombok, A., Lasker, G. F., & Kadowitz, P. J. (2012). Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. American Journal of Physiology-Heart and Circulatory Physiology, 303(7), H821–H830. [Link]

-

GSK1016790A | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211. (n.d.). PubChem. [Link]

-

Al-Khadra, A., Baratchi, S., Tovar-Lopez, F. J., Khoshmanesh, F., Nasabi, M., Saifzadeh, S., Mitchell, A., & McIntyre, P. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10. [Link]

-

Narukawa, M., Kitamura, Y., Sendo, T., & Takeda, M. (2020). Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice. Biochemical and Biophysical Research Communications, 529(3), 590–595. [Link]

-

GSK1016790A. (n.d.). Wikipedia. [Link]

-

(PDF) TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype. (n.d.). ResearchGate. [Link]

-

GSK1016790A Datasheet. (n.d.). Selleck Chemicals. [Link]

-

Al-Khadra, A., Baratchi, S., Tovar-Lopez, F. J., Khoshmanesh, F., Nasabi, M., Saifzadeh, S., Mitchell, A., & McIntyre, P. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10. [Link]

-

(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. (n.d.). ResearchGate. [Link]

-

Thoppil, R. J., D'Amore, P. A., & Ramchandran, R. (2016). Activation of mechanosensitive ion channel TRPV4 normalizes tumor vasculature and improves cancer therapy. Oncotarget, 7(33), 52835–52848. [Link]

-

Beddek, A., Varela, D., Riquelme, D., Cayo, A., Gonzalez-Begne, M., & Marcelain, K. (2021). TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro-inflammatory phenotype. Journal of Cellular and Molecular Medicine, 25(5), 2664–2676. [Link]

-

CALCIUM IMAGING PROTOCOL. (n.d.). protocols.io. [Link]

-

Thorneloe, K. S., Sulpizio, A. C., Lin, Z., Figueroa, D. J., Clouse, A. K., McCafferty, G. P., Chendrimada, T. P., Lashinger, E. S., Gordon, E., Evans, L., Misajet, B. A., Demarini, D. J., Nation, J. H., Casillas, L. N., Marquis, R. W., Votta, B. J., Sheardown, S. A., Xu, X., Brooks, D. P., … Westfall, T. D. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 432–442. [Link]

-

Phipps, J. A., Feenstra, B., & Tektumenti, E. (2017). Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. The Journal of Physiology, 595(22), 6957–6978. [Link]

Sources

- 1. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis | Semantic Scholar [semanticscholar.org]

- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 6. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Gsk 10116790A | C28H32Cl2N4O6S2 | CID 23630211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activation of mechanosensitive ion channel TRPV4 normalizes tumor vasculature and improves cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CALCIUM IMAGING PROTOCOL [protocols.io]

An In-depth Technical Guide to tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and FDA-approved drugs, exhibiting a wide range of pharmacological activities. The strategic placement of a bromine atom at the 3-position, a nitro group at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen provides a unique combination of functionalities. This arrangement allows for selective chemical modifications, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. These properties influence its reactivity, solubility, and handling requirements.

Core Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 914349-31-8 | [1] |

| Molecular Formula | C₁₃H₁₃BrN₂O₄ | [1] |

| Molecular Weight | 341.16 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | 441.601 °C at 760 mmHg | [2] |

| Flash Point | 220.873 °C | [2] |

| Refractive Index | 1.614 | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

Structural Representation

The chemical structure of this compound is fundamental to its reactivity. The electron-withdrawing nitro group at the 5-position and the bromine atom at the 3-position significantly influence the electron density of the indole ring. The Boc group on the nitrogen atom serves as a protective group, preventing unwanted side reactions at this position and can be readily removed under acidic conditions.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process: the bromination of N-Boc-5-nitroindole. A general protocol, derived from established methodologies for similar indole derivatives, is outlined below.

Experimental Protocol: Synthesis

Step 1: Boc Protection of 5-Nitroindole

This initial step protects the nitrogen of the indole ring, a common strategy to control reactivity in subsequent steps.

Caption: Workflow for Boc protection of 5-nitroindole.

Detailed Procedure:

-

To a solution of 5-nitroindole (1.0 equivalent) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

Step 2: Bromination of tert-Butyl 5-nitro-1H-indole-1-carboxylate

This step introduces the bromine atom at the C3 position of the indole ring.

Caption: Workflow for the bromination of N-Boc-5-nitroindole.

Detailed Procedure:

-

Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours in the dark.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its three key functional groups: the Boc-protected indole nitrogen, the bromine atom at the 3-position, and the nitro group at the 5-position.

-

Boc Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. It can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to reveal the free indole N-H. This allows for subsequent functionalization at the nitrogen position if desired.

-

Bromo Group: The bromine atom at the C3 position is a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce a wide array of substituents at this position, enabling the synthesis of diverse compound libraries.

-

Nitro Group: The electron-withdrawing nitro group at the C5 position deactivates the benzene ring towards electrophilic substitution but can be a precursor for other functional groups. For instance, it can be reduced to an amino group, which can then be further modified. This amino functionality is a common feature in many biologically active molecules.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The functional group arrangement of this compound makes it a highly valuable precursor for the synthesis of novel therapeutic agents.

-

Scaffold for Kinase Inhibitors: The 3-substituted indole core can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology. The bromine at the 3-position allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, a common strategy in the design of kinase inhibitors.

-

Precursor for 5-Aminoindole Derivatives: Reduction of the nitro group to an amine provides a key intermediate for the synthesis of compounds with a wide range of biological activities. The 5-aminoindole moiety is present in several natural products and synthetic compounds with anticancer and other therapeutic properties.[5]

-

Fragment-Based Drug Discovery: As a functionalized indole, this compound can serve as a starting point in fragment-based drug discovery campaigns. The different reactive handles allow for the systematic growth of the fragment into a more potent lead compound.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity allow for the synthesis of a diverse range of complex molecules. The ability to selectively modify the 3- and 5-positions of the indole core, coupled with the straightforward deprotection of the Boc group, provides researchers and drug development professionals with a powerful tool for the discovery of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for understanding and utilizing this important synthetic intermediate.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Retrieved from [Link]

-

Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(15), 2419-2429. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(38), 26658-26663. Retrieved from [Link]

-

Arslan, H., Demircan, A., Binzet, G., & Ilhan, I. O. (n.d.). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. Retrieved from [Link]

-

The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (n.d.). Retrieved from [Link]

-

1H-Indole, 3-ethyl. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Application in medicinal chemistry and comparison studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental Section. (n.d.). Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]

-

CAS. (n.d.). Patent kind codes for CAS basic and patent family members. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved from [Link]

-

Ju, Y., et al. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

-

Dana Bioscience. (n.d.). tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate 1g. Retrieved from [Link]

Sources

tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

Executive Summary: As a pivotal intermediate in medicinal chemistry and materials science, this compound presents a unique spectroscopic challenge due to its multifunctional nature. The presence of a bulky N-tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the C3 position, and a potent electron-withdrawing nitro group at C5 creates a distinct electronic environment that profoundly influences its spectral characteristics. This guide, written from the perspective of a Senior Application Scientist, provides a predictive and interpretive framework for the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analysis of this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer researchers a reliable roadmap for characterization. We will explore the causality behind expected spectral features, provide self-validating experimental protocols, and ground all claims in authoritative references.

Molecular Structure and Spectroscopic Implications

The structural and electronic properties of this compound are dominated by its substituents. The N-Boc group protects the indole nitrogen and introduces characteristic carbonyl and tert-butyl signals. At the C3 position, the bromine atom provides a useful isotopic signature in mass spectrometry and influences the chemical shifts of adjacent nuclei. The most significant electronic influence comes from the nitro group at C5, which is a strong electron-withdrawing group. This deactivates the benzene ring, causing a pronounced downfield shift (deshielding) of the aromatic protons, particularly H4 and H6.

Caption: Molecular structure of this compound with key atoms numbered for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for confirming the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of the title compound will exhibit distinct signals that are highly informative of its substitution pattern.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show signals in both the aromatic and aliphatic regions. The tert-butyl group of the Boc protector will yield a large, sharp singlet, while the aromatic protons will appear as distinct, downfield-shifted multiplets due to the influence of the nitro group.

Rationale for Predictions:

-

Boc Group (-C(CH₃)₃): This will produce a singlet integrating to 9 protons around 1.6-1.7 ppm. Its shielded environment is distant from the deshielding aromatic system.

-

Aromatic Protons (H2, H4, H6, H7):

-

H2: This proton on the pyrrole ring is adjacent to the Boc-protected nitrogen and is typically observed as a singlet in 3-substituted indoles. It is expected to be in the range of 7.8-8.0 ppm.

-

H4: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It is predicted to be the most downfield aromatic proton, appearing as a doublet around 8.5-8.7 ppm.

-

H6: Positioned meta to the nitro group, H6 will be less deshielded than H4. It is expected to appear as a doublet of doublets around 8.2-8.4 ppm.

-

H7: This proton will be the least affected by the nitro group and should appear as a doublet around 7.8-8.0 ppm, potentially overlapping with the H2 signal.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H₂ | 7.8 – 8.0 | Singlet (s) | N/A |

| H₄ | 8.5 – 8.7 | Doublet (d) | J ≈ 2.0 Hz (meta coupling to H6) |

| H₆ | 8.2 – 8.4 | Doublet of Doublets (dd) | J ≈ 9.0 Hz (ortho), J ≈ 2.0 Hz (meta) |

| H₇ | 7.8 – 8.0 | Doublet (d) | J ≈ 9.0 Hz (ortho coupling to H6) |

| -C(CH₃)₃ | 1.6 – 1.7 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will corroborate the structure, showing signals for the Boc group, the indole core carbons, and the carbons directly attached to the substituents.

Rationale for Predictions:

-

Boc Group: The carbonyl carbon (C=O) is expected around 148-150 ppm. The quaternary carbon (-C(CH₃)₃) will be near 85-87 ppm, and the methyl carbons (-CH₃) will be around 28 ppm.

-

Indole Core:

-

C3: The direct attachment of bromine will cause this carbon's signal to appear significantly upfield (shielded) compared to an unsubstituted C3, likely in the 95-100 ppm range.

-

C5: The carbon bearing the nitro group will be highly deshielded, appearing around 142-144 ppm.

-

Other aromatic carbons will appear in the typical 110-140 ppm range, with their precise shifts influenced by the substituents.

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | 148 – 150 |

| C₂ | 128 – 130 |

| C₃ | 95 – 100 |

| C₃ₐ | 128 – 132 |

| C₄ | 118 – 120 |

| C₅ | 142 – 144 |

| C₆ | 122 – 124 |

| C₇ | 115 – 117 |

| C₇ₐ | 135 – 137 |

| C(CH₃)₃ (Boc) | 85 – 87 |

| -CH₃ (Boc) | ~28 |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solid is fully dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 240 ppm is standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this molecule, we expect a characteristic isotopic pattern due to bromine and predictable fragmentation pathways originating from the labile Boc group.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the primary ion observed. Due to the presence of one bromine atom, the molecular ion region will display two peaks of nearly equal intensity (M⁺ and M+2⁺), separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The most common fragmentation pathway for N-Boc protected compounds involves the loss of components of the tert-butyl group.[2][3]

-

Loss of isobutylene (C₄H₈, 56 Da): A primary fragmentation involves the loss of isobutylene to give an [M-56+H]⁺ ion.

-

Loss of the tert-butyl group (C₄H₉, 57 Da): Loss of the tert-butyl radical can also occur.

-

Loss of the entire Boc group (C₅H₉O₂, 101 Da): Subsequent or direct loss of the entire Boc group is also a plausible fragmentation pathway.

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Description |

| [M+H]⁺ | 341.0 | 343.0 | Molecular Ion (Protonated) |

| [M-C₄H₈+H]⁺ | 285.0 | 287.0 | Loss of isobutylene |

| [M-Boc+H]⁺ | 240.0 | 242.0 | Loss of Boc group |

| [C₄H₉]⁺ | 57.1 | - | tert-butyl cation |

digraph "MS_Fragmentation" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=12, color="#EA4335"];M [label="[M+H]⁺\nm/z 341/343"]; M_minus_56 [label="[M - C₄H₈ + H]⁺\nm/z 285/287"]; M_minus_100 [label="[M - Boc + H]⁺\nm/z 240/242"]; tBu [label="[C₄H₉]⁺\nm/z 57"];

M -> M_minus_56 [label="- 56 Da\n(isobutylene)"]; M_minus_56 -> M_minus_100 [label="- 44 Da\n(CO₂)"]; M -> tBu [label="- C₉H₅BrN₂O₂"]; }

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Standard Protocol for ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters: Optimize ion source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to achieve a stable signal.

-

Mass Analyzer Settings: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by selecting the molecular ion (m/z 341 or 343) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound will be characterized by strong absorptions from the nitro and carbamate (Boc) groups.

Predicted IR Absorption Bands

Rationale for Predictions:

-

Nitro Group (NO₂): Aromatic nitro compounds display two very strong and characteristic N-O stretching bands.[4][5][6] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.

-

Carbamate Group (N-COO-tBu): The C=O stretch of the Boc group is a prominent, strong band. Its position is typically around 1720-1740 cm⁻¹.[7]

-

Aromatic Ring: C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while C=C stretching vibrations will cause multiple bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H: The C-H stretching and bending modes of the tert-butyl group will be visible in the 2850-2980 cm⁻¹ and 1365-1390 cm⁻¹ regions, respectively.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3050 – 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 – 2980 | Medium-Strong |

| Carbonyl (Boc) | C=O Stretch | 1720 – 1740 | Strong |

| Aromatic C=C | Stretch | 1450 – 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1510 – 1550 | Very Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 – 1370 | Very Strong |

| Carbamate C-N | Stretch | 1250 – 1300 | Strong |

| C-Br | Stretch | 500 – 650 | Medium |

Standard Protocol for ATR-IR Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

Conclusion

The comprehensive spectral analysis of this compound relies on the synergistic interpretation of NMR, MS, and IR data. The key identifiers for this molecule are: the nine-proton singlet in the ¹H NMR spectrum, the characteristic isotopic pattern of the molecular ion in the mass spectrum, and the pair of intense N-O stretching bands coupled with a strong carbonyl absorption in the IR spectrum. This guide provides a robust predictive framework that enables researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

-

University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. UC Davis ChemWiki. Retrieved from [Link]

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 322-333. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Joe. (2011). Infrared of nitro compounds. Chemistry LibreTexts. Retrieved from [Link] (Note: Specific deep link was unavailable, referencing the general resource).

-

PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Gu, C., et al. (2020). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Retrieved from [Link]

-

Guizzetti, S., et al. (2010). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry, 45(11), 1339-1349. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-5-Nitroindoles: Strategies, Mechanisms, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Bromo-5-nitroindole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and pharmaceuticals.[1] Its derivatives are pivotal in the development of new therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this privileged scaffold, 3-bromo-5-nitroindole emerges as a particularly valuable synthetic intermediate. The electron-withdrawing nitro group at the C5 position significantly modulates the electronic properties of the indole ring, while the bromine atom at the C3 position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions. This unique combination of functionalities makes it a sought-after building block in targeted drug discovery programs, such as the development of c-Myc G-quadruplex binders.[2][3]

This guide provides an in-depth exploration of the primary synthetic routes to 3-bromo-5-nitroindole. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles, rationalize experimental choices, and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

High-Level Synthetic Blueprint

The synthesis of 3-bromo-5-nitroindole can be approached from two principal strategic directions: late-stage functionalization of a pre-formed indole core or construction of the indole ring from acyclic precursors already bearing the required substituents. The choice of strategy is dictated by factors such as starting material availability, scalability, and the need for regiochemical control.

Caption: High-level overview of primary synthetic routes to 3-bromo-5-nitroindole.

Strategy A: Direct Electrophilic Bromination of 5-Nitroindole

This is the most direct and atom-economical approach, proceeding from the commercially available 5-nitroindole. The core of this strategy relies on the inherent nucleophilicity of the indole C3 position.

Mechanistic Rationale & Causality

The indole ring system is an electron-rich heterocycle. The pyrrole moiety is significantly more reactive towards electrophiles than the benzene ring. Molecular orbital calculations and experimental evidence consistently show that the C3 position is the most nucleophilic site, making it the primary target for electrophilic attack.[4] While the C5-nitro group is a deactivating, meta-directing group for the benzene portion of the molecule, its influence does not override the intrinsic reactivity of the C3 position.

The choice of brominating agent and reaction conditions is critical to achieve high selectivity and yield. Harsh conditions or highly reactive agents like elemental bromine can lead to over-bromination or oxidative side products.[4] A moderated brominating agent is therefore essential. The use of pyridinium bromide perbromide (Py·HBr₃) in pyridine is an effective choice. Pyridine acts as both a solvent and a base to scavenge the HBr byproduct, while the perbromide complex delivers the electrophilic bromine species in a more controlled manner than liquid Br₂. Performing the reaction at low temperatures (e.g., -40 °C to 0 °C) is a crucial experimental parameter to further temper reactivity and minimize the formation of impurities.[5]

Caption: Electrophilic attack at the C3 position of 5-nitroindole.

Experimental Protocol: Bromination with Pyridinium Bromide Perbromide

This protocol is adapted from a reported literature procedure.[5] It represents a self-validating system where careful control of temperature and stoichiometry is paramount for success.

Materials:

-

5-Nitroindole

-

Pyridinium bromide perbromide (Py·HBr₃)

-

Pyridine (anhydrous)

-

Diethyl ether (Et₂O)

-

6 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-nitroindole (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Cooling: Cool the solution to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Reagent Addition: In a separate flask, prepare a solution of pyridinium bromide perbromide (1.1 eq) in anhydrous pyridine. Slowly add this solution dropwise to the cooled 5-nitroindole solution, ensuring the internal temperature does not rise above -35 °C.

-

Reaction & Warming: After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 5-10 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Quenching & Extraction: At 0 °C, carefully dilute the reaction mixture with cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Aqueous Washes: Wash the organic layer sequentially with 6 M HCl, 5% NaHCO₃ solution, and finally with brine. Causality Note: The acid wash removes residual pyridine, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield 3-bromo-5-nitroindole as a yellow powder.

| Parameter | Value | Reference |

| Starting Material | 5-Nitroindole | [5] |

| Brominating Agent | Pyridinium bromide perbromide | [5] |

| Solvent | Pyridine | [5] |

| Temperature | -40 °C to 0 °C | [5] |

| Reported Yield | 74% | [5] |

| Reported Purity | ~80% (crude, containing 20% starting material) | [5] |

Strategy B: The Fischer Indole Synthesis Pathway

Principle and Application

To synthesize 5-nitroindole via this method, one would start with (4-nitrophenyl)hydrazine and a suitable aldehyde or ketone, such as acetaldehyde or pyruvic acid. The reaction proceeds through the formation of a hydrazone, which, upon treatment with an acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[6][7][8]

Once the 5-nitroindole is synthesized, it is then subjected to bromination at the C3 position as described in Strategy A. This multi-step approach provides flexibility but requires more synthetic operations.[9]

Caption: Workflow for the Fischer synthesis of the 5-nitroindole precursor.

General Protocol: Fischer Synthesis of 5-Nitroindole

This is a representative protocol. The optimal acid catalyst and conditions may vary depending on the specific carbonyl partner used.[10]

Materials:

-

(4-Nitrophenyl)hydrazine hydrochloride

-

Acetone (or other suitable ketone/aldehyde)

-

Zinc chloride (ZnCl₂), anhydrous (or other acid catalyst)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ): In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add the ketone/aldehyde (e.g., acetone, 1.2 eq) and stir at room temperature for 30-60 minutes.

-

Cyclization: To this mixture, carefully add the acid catalyst (e.g., anhydrous ZnCl₂, 1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitoring: Monitor the reaction's progress by TLC until the starting hydrazone is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice water. Neutralize the mixture by slowly adding saturated NaHCO₃ solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-nitroindole can then be purified by column chromatography.

-

Subsequent Bromination: The purified 5-nitroindole is then carried forward to the bromination step as detailed in Strategy A.

Alternative Strategies: The Sandmeyer Reaction

While less direct for this specific target, the Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide and warrants discussion.[11][12] This reaction proceeds via an aryl diazonium salt intermediate, which is then displaced by a halide using a copper(I) salt catalyst.[13][14]

A hypothetical route to 3-bromo-5-nitroindole could involve:

-

Synthesis of 3-amino-5-nitroindole.

-

Diazotization of the 3-amino group using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.

-

Treatment of the resulting diazonium salt with copper(I) bromide (CuBr) to install the bromine atom.

This approach is mechanistically plausible, as the Sandmeyer reaction is well-established for the synthesis of aryl bromides.[11][14] However, the synthesis and stability of the 3-amino-5-nitroindole precursor present significant challenges, making this route less practical than direct bromination.

Product Characterization Data

Accurate characterization of the final product is essential for validating the success of the synthesis.

| Property | Data | Source |

| IUPAC Name | 3-bromo-5-nitro-1H-indole | [15] |

| Molecular Formula | C₈H₅BrN₂O₂ | [15] |

| Molecular Weight | 241.04 g/mol | [15] |

| Monoisotopic Mass | 239.95344 Da | [15] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 191-194 °C | [5] |

| pKa (Predicted) | 13.58 ± 0.30 | [5] |

| SMILES | C1=CC2=C(C=C1[O-])C(=CN2)Br | [15] |

| InChIKey | LBTWTOYAMQQAKO-UHFFFAOYSA-N | [15] |

Spectroscopic analysis is the definitive method for structural confirmation.[16] Key expected features include:

-

¹H NMR: Aromatic protons on both the benzene and pyrrole rings with characteristic chemical shifts and coupling constants. The NH proton will appear as a broad singlet.

-

¹³C NMR: Signals corresponding to the eight unique carbon atoms in the structure.

-

Mass Spectrometry: A molecular ion peak (M+) showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

IR Spectroscopy: Characteristic peaks for N-H stretching, aromatic C-H stretching, and strong absorptions for the asymmetric and symmetric stretching of the nitro (NO₂) group.

Conclusion and Outlook

The synthesis of 3-bromo-5-nitroindole is most efficiently achieved via the direct electrophilic bromination of 5-nitroindole . This method is concise and high-yielding, provided that reaction conditions, particularly temperature and the choice of a mild brominating agent, are carefully controlled to ensure C3-selectivity. For instances where the 5-nitroindole starting material is unavailable, the Fischer indole synthesis provides a reliable, albeit longer, route to construct the necessary precursor. While other methods like the Sandmeyer reaction are theoretically conceivable, they present practical challenges that render them less favorable. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently and successfully synthesize this valuable chemical building block for application in drug discovery and materials science.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Chemistry LibreTexts. 18.15 Examples of Multistep Synthesis. [Link]

-

ResearchGate. Bromination of 5-nitroindole with RebH 3-LSR. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]

-

Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

-

NIH National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

PubChem. 3-Bromo-5-nitro-1H-indole. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Medium. Multi Step Synthesis Lab Report. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. CN102558017A - Method for preparing 5-bromoindole.

-

The Journal of Organic Chemistry. Synthesis of a Series of Diaminoindoles. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. [Link]

-

PubChemLite. 3-bromo-5-nitro-1h-indole (C8H5BrN2O2). [Link]

-

Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]

-

YouTube. Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! [Link]

-

NIH National Center for Biotechnology Information. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

-

eScholarship. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. [Link]

-

Lumen Learning. 15.5 Multistep synthesis with aromatics. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-bromo-5-nitro-1H-indole CAS#: 525593-33-3 [m.chemicalbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Mechanism of Regioselective Bromination of N-Boc-5-nitroindole: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide

Abstract

Halogenated indoles are foundational scaffolds in medicinal chemistry, serving as versatile intermediates for the synthesis of complex pharmaceutical agents. The targeted bromination of a substituted indole, such as N-Boc-5-nitroindole, presents a classic challenge in regioselectivity, governed by the interplay of competing electronic and steric effects. This technical guide provides an in-depth analysis of the electrophilic bromination of N-Boc-5-nitroindole, primarily using N-Bromosuccinimide (NBS). We will dissect the underlying principles of electrophilic aromatic substitution (SEAr) as applied to the indole nucleus and elucidate the powerful directing effects of the N-Boc protecting group and the C5-nitro substituent. By synthesizing these principles, we present a detailed, step-by-step mechanism that accounts for the observed high regioselectivity of the reaction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and methods for product characterization to enable the reliable synthesis of this valuable chemical building block.

Introduction: The Strategic Importance of Brominated Indoles

The indole nucleus is a "privileged structure" in pharmacology, forming the core of numerous natural products and synthetic drugs, including serotonin, tryptophan, and the anti-inflammatory drug indomethacin.[1] The introduction of a bromine atom onto this scaffold significantly enhances its synthetic utility. Bromo-indoles are key substrates for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex C-C, C-N, and C-O bonds.[2] This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships.

However, the synthesis of a specific bromo-indole isomer is often non-trivial. The inherent reactivity of the indole ring system, combined with the influence of various substituents, requires a nuanced understanding of reaction mechanisms to achieve the desired regiochemical outcome. This guide focuses on N-Boc-5-nitroindole, a substrate featuring both a protecting group (N-Boc) and a strongly deactivating group (5-nitro), to illustrate how these factors can be harnessed to direct bromination to a specific position.

The Indole Nucleus: An Electron-Rich Heterocycle

The reactivity of indole in electrophilic aromatic substitution (SEAr) is dominated by its electron-rich pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, increasing the nucleophilicity of the ring carbons. In an unsubstituted indole, the site of kinetic electrophilic attack is overwhelmingly the C3 position.[1][3]

The reason for this preference can be understood by examining the stability of the cationic Wheland intermediate (also known as a σ-complex) formed upon attack.

-

Attack at C3: The positive charge in the intermediate can be delocalized over the C2 carbon and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the benzene ring. This creates a highly stable resonance structure.

-

Attack at C2: Delocalization of the positive charge onto the nitrogen atom would require placing a positive charge on the adjacent C3 atom, which is less favorable.

This intrinsic preference for C3 substitution is the foundational principle upon which the analysis of more complex substituted indoles is built.

The Directors: Deconstructing Substituent Effects

The regiochemical outcome of the bromination of N-Boc-5-nitroindole is a direct consequence of the electronic properties of its two substituents.

The 5-Nitro Group: A Powerful Deactivator

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[4] It deactivates the aromatic ring towards electrophilic attack through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds.

-

Resonance Effect (-M): The nitro group withdraws π-electron density from the ring via resonance.

This strong deactivation primarily affects the benzene portion of the indole nucleus, significantly reducing the nucleophilicity of positions C4, C6, and C7. As a classic meta-director on a benzene ring, it most strongly deactivates the positions ortho and para to it (C4 and C6). This effect effectively "shuts down" the benzene ring, ensuring that any electrophilic attack will be directed toward the more reactive pyrrole ring.

The N-Boc Group: A Modulating Protector

The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it is a protecting group for the indole nitrogen, preventing N-bromination and other unwanted side reactions at the nitrogen atom. Second, it modulates the electronic character of the pyrrole ring. The nitrogen lone pair, which is responsible for the high nucleophilicity of the indole ring, is partially delocalized into the adjacent carbonyl group of the Boc substituent. This resonance makes the N-Boc-indole less electron-rich and therefore less reactive than an unprotected indole. Despite this deactivating resonance effect, the pyrrole ring remains significantly more nucleophilic than the benzene ring, which is heavily deactivated by the 5-nitro group.

The Mechanism: Regioselective Bromination at C3

The bromination of N-Boc-5-nitroindole with N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile or DMF proceeds via an electrophilic aromatic substitution mechanism.[2][5] The reaction exhibits high regioselectivity, yielding N-Boc-3-bromo-5-nitroindole as the major product. This outcome is consistent with electrophilic attack on other similarly substituted indoles.[6]

The mechanism unfolds in three key steps:

-

Generation of the Electrophile: NBS serves as a source of electrophilic bromine. In a polar solvent, the N-Br bond is polarized, making the bromine atom susceptible to nucleophilic attack. While sometimes depicted as generating free Br⁺, it is more accurate to consider the direct attack of the indole onto the bromine atom of NBS.

-

Nucleophilic Attack and Formation of the σ-Complex: The π-bond between C2 and C3 of the indole, being the most nucleophilic site, attacks the electrophilic bromine of NBS. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate (σ-complex or Wheland intermediate). The stability of this intermediate is paramount in dictating the regioselectivity.

-

Rearomatization: A weak base, typically the succinimide anion generated in the previous step, abstracts the proton from the C3 position. This restores the aromatic π-system of the pyrrole ring and yields the final, neutral product.

The entire mechanistic pathway is visualized below.

Caption: Key stages in the electrophilic bromination of N-Boc-5-nitroindole with NBS.

Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of N-Boc-3-bromo-5-nitroindole.

Data Presentation: Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Role |

| N-Boc-5-nitroindole | 262.26 | 1.0 | (e.g., 1.0 g, 3.81 mmol) | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | (e.g., 0.71 g, 3.99 mmol) | Brominating Agent |

| Acetonitrile (MeCN) | 41.05 | - | (e.g., 20 mL) | Solvent |

Step-by-Step Methodology

-

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-5-nitroindole (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile (MeCN) to dissolve the substrate completely.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution in one portion. It is crucial to use freshly recrystallized or high-purity NBS to avoid radical side reactions.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining electrophilic bromine.

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure product.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the synthesis and isolation of the target compound.

Product Characterization: A Self-Validating System

Confirmation of the product's structure and regiochemistry is essential. The following analytical data are expected for tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate .

-

¹H NMR: The most telling piece of evidence will be the disappearance of the signal corresponding to the C3 proton of the starting material. A new, clean aromatic region will be observed, showing signals for the protons at C2, C4, C6, and C7, with coupling patterns and chemical shifts influenced by the new bromine substituent.

-

¹³C NMR: The spectrum will show a new signal for a carbon attached to bromine (C3), typically in the 90-100 ppm range. The chemical shifts of the other carbons in the pyrrole ring will also be altered.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound. Two major peaks will be observed for the molecular ion (M⁺ and [M+2]⁺) with a relative intensity of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

The bromination of N-Boc-5-nitroindole with NBS is a highly regioselective process that reliably yields the C3-brominated product. This outcome is a predictable consequence of fundamental principles of electrophilic aromatic substitution. The potent deactivating effect of the 5-nitro group effectively directs the reaction away from the benzene ring, while the inherent electronic preference of the indole nucleus favors substitution at the C3 position, even with the modulating electronic influence of the N-Boc group. By understanding this mechanistic rationale, researchers can confidently employ this reaction to generate a valuable and versatile intermediate for applications in drug discovery and complex molecule synthesis.

References

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

-

N-Boc-5-bromoindole | C13H14BrNO2. PubChem, National Institutes of Health. [Link]

-

Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. [Link]

-

Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]

-

Bromination of 5-nitroindole with RebH 3-LSR. ResearchGate. [Link]

-

Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics. Chemistry – A European Journal. [Link]

-

Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vc.bridgew.edu [vc.bridgew.edu]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

solubility of tert-butyl 3-bromo-5-nitro-1H-indole-1-carboxylate in common solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 3-bromo-5-nitro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property that cannot be overlooked. Poor aqueous solubility is a major hurdle, often leading to low absorption, insufficient bioavailability, and ultimately, the failure of promising drug candidates.[1] Therefore, a thorough understanding of a compound's solubility in various solvent systems is paramount for medicinal chemists and formulation scientists. This guide focuses on this compound, a versatile building block whose solubility characteristics are essential for its effective use in subsequent synthetic transformations and for the development of any potential therapeutic agents derived from it.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is a fundamental concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[2][3][4] Let's dissect the structure of this compound to predict its solubility behavior.

-

The Indole Core: The bicyclic indole ring system is largely aromatic and nonpolar.

-

The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, nonpolar group significantly contributes to the lipophilicity of the molecule, favoring solubility in nonpolar organic solvents.

-

The Bromo and Nitro Groups: The bromine atom is moderately lipophilic. In contrast, the nitro group (-NO₂) is a strong electron-withdrawing group, making it highly polar. This group can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

The presence of both large nonpolar regions (the Boc group and the indole ring) and a highly polar functional group (the nitro group) suggests that this compound has a mixed polarity. This duality will govern its solubility across a spectrum of common laboratory solvents.

Theoretical Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile for this compound in a range of common solvents, from nonpolar to polar:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Moderate to Good | The large nonpolar surface area of the molecule will interact favorably with these solvents. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | These solvents can effectively solvate both the nonpolar and polar regions of the molecule. Synthesis procedures for similar compounds often utilize these solvents, indicating good solubility.[5][6] |